molecular formula C10H17NO2S B12061488 (7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone

(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone

Cat. No.: B12061488
M. Wt: 215.31 g/mol
InChI Key: DCIDQFQEFRCDOM-PSASIEDQSA-N
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Description

(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone is a bicyclic heterocyclic compound featuring a unique fusion of nitrogen (aza), oxygen (oxa), and sulfur (thia) atoms within its framework. Its bicyclo[5.3.0] skeleton comprises a seven-membered ring fused to a five-membered ring, with stereochemical specificity at the 7R and 10S positions.

Properties

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

(3S,9aR)-3-propan-2-yl-3,8,9,9a-tetrahydro-2H-[1,3]oxazolo[3,2-d][1,4]thiazepin-5-one

InChI

InChI=1S/C10H17NO2S/c1-7(2)8-5-13-10-3-4-14-6-9(12)11(8)10/h7-8,10H,3-6H2,1-2H3/t8-,10-/m1/s1

InChI Key

DCIDQFQEFRCDOM-PSASIEDQSA-N

Isomeric SMILES

CC(C)[C@H]1CO[C@H]2N1C(=O)CSCC2

Canonical SMILES

CC(C)C1COC2N1C(=O)CSCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone involves a multi-step process starting from commercially available materials. The key steps include the formation of a bicyclic thioglycolate lactam, which is then subjected to various enolization and alkylation reactions to achieve the desired chiral auxiliary .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for use in stereoselective synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chiral Auxiliary in Organic Synthesis

Overview
This compound is primarily utilized as a chiral auxiliary in the synthesis of all-carbon quaternary centers. Its unique structure allows for the selective formation of enantiomers, which is crucial in the pharmaceutical industry where the efficacy and safety of drugs can depend on their stereochemistry.

Case Study: Stereocontrolled Synthesis
A notable application is its use in synthesizing complex natural products and pharmaceuticals. For instance, it has been employed to facilitate the synthesis of biologically active compounds, enhancing yields and selectivity. Research indicates that using this compound can improve reaction conditions, leading to higher purity of the desired product while minimizing by-products .

Pharmaceutical Applications

Drug Development
The compound has shown potential in drug development, particularly in creating new therapeutic agents with improved pharmacological profiles. Its ability to influence stereochemistry makes it an essential tool for developing drugs that require specific spatial arrangements of atoms for optimal activity.

Case Study: Anticancer Agents
Recent studies have highlighted its role in synthesizing anticancer agents. The compound has been integrated into synthetic pathways that lead to the formation of novel compounds exhibiting significant cytotoxicity against cancer cell lines . This highlights its importance not only as a synthetic tool but also as a precursor to potentially life-saving medications.

Nanomedicine and Drug Delivery Systems

Overview
In the field of nanomedicine, (7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone has been investigated for its role in enhancing drug delivery systems. The compound can be modified to create nanoparticles that improve the bioavailability and targeted delivery of therapeutic agents.

Case Study: Enhanced Drug Delivery
Research has demonstrated that nanoparticles incorporating this compound can effectively navigate biological barriers, leading to improved therapeutic outcomes in cancer treatment . The modification of drug delivery systems with this chiral auxiliary facilitates better targeting of tumors while minimizing side effects on healthy tissues.

Mechanism of Action

The mechanism by which (7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone exerts its effects involves the formation of stable intermediates during chemical reactions. These intermediates help control the stereochemistry of the final products. The compound interacts with various molecular targets, including enolates and nucleophiles, to achieve the desired stereoselective outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three bicyclic analogs from pharmacopeial standards (). These analogs share core bicyclic frameworks but differ in substituents, heteroatom placement, and functional groups.

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Bicyclo System Heteroatoms (Positions) Key Substituents/Functional Groups Stereochemistry
(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone [5.3.0] 1N, 1O, 1S 10-isopropyl, lactam (2-decanone) 7R,10S
N-{(5aR,6R)-1,7-dioxo-1,3,4,5a,6,7-hexahydroazeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl} [4.2.0] 2N, 2O, 1S Tetrazol-1-yl, acetamide 5aR,6R
(6R,7R)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-(acetoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [4.2.0] 1N, 1S Tetrazolyl, acetoxymethyl, carboxylic acid 6R,7R
(6R,7R)-7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [4.2.0] 2N, 1S Thiadiazolylthio, amino, carboxylic acid 6R,7R

Key Findings:

Bicyclic System Diversity: The target compound’s [5.3.0] system (7- and 5-membered rings) contrasts with analogs’ [4.2.0] systems (6- and 4-membered rings).

Heteroatom Arrangement :

  • The integration of aza, oxa, and thia atoms in the target compound creates a polarized electronic environment, differing from analogs that prioritize nitrogen or sulfur. For example, the tetrazolyl and thiadiazolyl groups in analogs (Table 1) introduce aromaticity and hydrogen-bonding capacity .

Functional Group Impact :

  • The lactam group in the target compound offers hydrogen-bond acceptor sites, similar to the carboxylic acid groups in analogs. However, the absence of ionizable groups (e.g., carboxylic acid) may reduce aqueous solubility compared to its analogs .
  • The 10-isopropyl group introduces steric hindrance, which is absent in analogs with smaller substituents (e.g., acetoxymethyl). This could influence metabolic stability or receptor selectivity .

Stereochemical Specificity :

  • Both the target compound and analogs exhibit strict stereochemical control (e.g., 7R,10S vs. 6R,7R). Such specificity is critical for biological activity, as seen in β-lactam antibiotics where stereochemistry dictates efficacy .

Reactivity and Stability :

  • The lactam ring in the target compound is prone to hydrolysis under acidic or basic conditions, akin to β-lactam instability in analogs. However, the presence of sulfur may mitigate oxidative degradation compared to purely nitrogen-oxygen systems .

Research Implications and Gaps

  • Synthetic Challenges : The [5.3.0] bicyclic system’s synthesis is more complex than [4.2.0] systems due to ring strain and stereochemical control.
  • Biological Activity : While analogs with tetrazolyl or carboxylic acid groups show antibiotic properties, the target compound’s bioactivity remains underexplored.
  • Environmental Impact: No toxicity data are available for the target compound, unlike manganese compounds in TRI reports, which undergo rigorous environmental monitoring .

Q & A

Basic: What are the critical steps for synthesizing (7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone?

Methodological Answer:
The synthesis typically involves cyclization reactions to form the bicyclic core. For example, analogous bicyclic compounds are synthesized via nucleophilic substitution or condensation reactions using precursors like 2-Oxa-spiro[3.4]octane-1,3-dione and amine derivatives . Key steps include:

  • Cyclization : Use of Lewis acids (e.g., BF₃·Et₂O) to promote ring closure.
  • Stereochemical Control : Chiral auxiliaries or enantioselective catalysts to enforce the (7R,10S) configuration.
  • Characterization : Confirm structure via melting point analysis , IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹), and UV-Vis spectroscopy (λmax for conjugated systems) .

Advanced: How can reaction conditions be optimized to enhance stereoselectivity during synthesis?

Methodological Answer:
To improve stereochemical outcomes:

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions and favor kinetic control of stereochemistry.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states for cyclization .
  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction.
  • Post-Reaction Analysis : Use HPLC with chiral columns or NMR derivatization with chiral shift reagents to quantify enantiomeric excess .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:
Refer to safety data sheets (SDS) for structurally related bicyclic compounds:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (replaced every 2 hours), chemical-resistant goggles, and full-body suits to prevent dermal exposure .
  • Ventilation : Use fume hoods to minimize inhalation risks, especially during solvent evaporation steps.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?

Methodological Answer:

  • Cross-Validation : Compare experimental ¹H/¹³C NMR shifts with computational predictions (DFT calculations at B3LYP/6-31G* level).
  • Crystallography : Perform single-crystal X-ray diffraction to confirm absolute configuration, especially for stereochemical discrepancies .
  • Dynamic Effects : Consider conformational flexibility in solution (e.g., chair vs. boat conformations) that may skew NMR data .

Basic: What biological assays are suitable for evaluating its bioactivity?

Methodological Answer:
Design assays based on structurally similar bicyclic compounds with reported activities:

  • Antibacterial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Antiviral : Plaque reduction assays for RNA viruses (e.g., influenza A).
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess therapeutic index .

Advanced: How to assess stability and degradation pathways under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks.
  • Analytical Tracking : Use HPLC-UV to monitor degradation products. Pharmacopeial methods for related bicyclic compounds recommend C18 columns with mobile phases like 0.1% TFA in acetonitrile/water .
  • Mechanistic Insight : Identify hydrolysis-prone sites (e.g., lactam rings) via LC-MS/MS fragmentation patterns .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Core Modifications : Substitute the isopropyl group (position 10) with bulkier tert-butyl or aryl groups to study steric effects.
  • Heteroatom Swaps : Replace the thia group (position 4) with oxygen or nitrogen to probe electronic contributions .
  • Biological Testing : Compare MIC values or enzyme inhibition (e.g., β-lactamase) across derivatives to map SAR trends .

Basic: What analytical methods ensure purity and identity?

Methodological Answer:

  • Purity : HPLC with UV detection (220–254 nm) and >95% purity thresholds. Pharmacopeial methods for related compounds specify gradient elution over 30 minutes .
  • Identity : FT-IR for functional groups (e.g., amide bands) and high-resolution MS for molecular ion confirmation .

Advanced: Can computational modeling predict reactivity or metabolic pathways?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 oxidation sites on the bicyclic scaffold .
  • Docking Studies : Model interactions with biological targets (e.g., penicillin-binding proteins) using AutoDock Vina .

Basic: How to mitigate environmental impact during disposal?

Methodological Answer:

  • Waste Segregation : Separate aqueous and organic waste streams.
  • Neutralization : Treat acidic/basic byproducts with bicarbonate or dilute HCl before disposal .
  • Documentation : Follow EPA guidelines for hazardous waste manifests, especially for sulfur-containing degradation products .

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